27,28-Didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-oxorifamycin S
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Overview
Description
27,28-Didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-oxorifamycin S is a complex organic compound with a molecular formula of C40H47NO12 and a molecular weight of 733.8 . This compound is a derivative of rifamycin, a well-known antibiotic used to treat bacterial infections. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 27,28-Didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-oxorifamycin S involves multiple steps, including the selective removal of specific functional groups and the introduction of double bonds. The synthetic route typically starts with rifamycin S as the precursor. The key steps include:
Dehydrogenation: Introduction of double bonds at the 27,28 and 11,28,29 positions.
Dehydroxylation: Removal of hydroxyl groups at the 12 and 19 positions.
Demethoxylation: Removal of the methoxy group at the 27 position.
Reduction: Reduction of specific functional groups to achieve the desired structure.
Chemical Reactions Analysis
27,28-Didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-oxorifamycin S undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
27,28-Didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-oxorifamycin S has several scientific research applications:
Chemistry: The compound is used as a model system to study complex organic reactions and mechanisms.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 27,28-Didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-oxorifamycin S involves its interaction with specific molecular targets. The compound is believed to inhibit bacterial RNA synthesis by binding to the beta subunit of RNA polymerase, thereby preventing the transcription of essential genes. This mechanism is similar to that of other rifamycin derivatives.
Comparison with Similar Compounds
27,28-Didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-oxorifamycin S is unique due to its specific structural modifications. Similar compounds include:
Rifamycin S: The precursor to the compound, with a similar core structure but different functional groups.
Rifampicin: Another rifamycin derivative with potent antibacterial activity.
Rifabutin: A rifamycin derivative used to treat tuberculosis.
The uniqueness of this compound lies in its specific dehydrogenation, dehydroxylation, and demethoxylation, which confer distinct chemical and biological properties.
Properties
CAS No. |
172097-89-1 |
---|---|
Molecular Formula |
C36H43NO10 |
Molecular Weight |
649.7 g/mol |
IUPAC Name |
[(2Z,4R,5R,6R,7R,8R,9S,10S,11E,13Z)-7,9-dihydroxy-15-[(5-hydroxy-2,4-dimethyl-6,9-dioxobenzo[e][1]benzofuran-7-yl)amino]-4,6,8,10,14-pentamethyl-1,15-dioxopentadeca-2,11,13-trien-5-yl] acetate |
InChI |
InChI=1S/C36H43NO10/c1-17(30(41)21(5)31(42)22(6)34(47-24(8)39)18(2)13-10-14-38)11-9-12-19(3)36(45)37-26-16-27(40)28-25-15-20(4)46-35(25)23(7)32(43)29(28)33(26)44/h9-18,21-22,30-31,34,41-43H,1-8H3,(H,37,45)/b11-9+,13-10-,19-12-/t17-,18+,21+,22+,30-,31+,34+/m0/s1 |
InChI Key |
XPBABJVRNBZFEG-ABQGJKNTSA-N |
Isomeric SMILES |
CC1=CC2=C(O1)C(=C(C3=C2C(=O)C=C(C3=O)NC(=O)/C(=C\C=C\[C@H](C)[C@@H]([C@@H](C)[C@H]([C@@H](C)[C@@H]([C@H](C)/C=C\C=O)OC(=O)C)O)O)/C)O)C |
Canonical SMILES |
CC1=CC2=C(O1)C(=C(C3=C2C(=O)C=C(C3=O)NC(=O)C(=CC=CC(C)C(C(C)C(C(C)C(C(C)C=CC=O)OC(=O)C)O)O)C)O)C |
Origin of Product |
United States |
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